5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE
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Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment to the Furan Ring: The pyrazole derivative is then linked to a furan-2-carboxamide backbone through a series of condensation reactions.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, followed by its attachment to the furan-pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using alkoxides or amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial strains.
Enzyme Inhibition: Can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group plays a crucial role in its bioactivity, often participating in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Triazole Compounds: Used in various applications, including antifungal agents and materials science.
Uniqueness
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE is unique due to its combination of a pyrazole ring with a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN4O4 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-4-5-13(8-15(10)23(25)26)20-18(24)16-7-6-14(27-16)9-22-12(3)17(19)11(2)21-22/h4-8H,9H2,1-3H3,(H,20,24) |
InChI Key |
RYCHNSBALFLEDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
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